rac 8-Hydroxy Efavirenz-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac 8-Hydroxy Efavirenz-d4: is a deuterium-labeled derivative of 8-Hydroxy Efavirenz. It is a stable isotope-labeled compound used primarily in scientific research to study the metabolism and pharmacokinetics of Efavirenz, an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 8-Hydroxy Efavirenz-d4 involves the incorporation of deuterium atoms into the Efavirenz molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the following steps:
Deuterium Exchange Reaction: This step involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents.
Purification: The final product is purified using chromatographic techniques to ensure the desired level of deuterium incorporation and purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions are carried out in industrial reactors.
Purification: Industrial-scale chromatography and other purification techniques are employed to isolate the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product
化学反応の分析
Types of Reactions: rac 8-Hydroxy Efavirenz-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
rac 8-Hydroxy Efavirenz-d4 is widely used in scientific research, including:
Pharmacokinetics Studies: It is used to study the metabolism and pharmacokinetics of Efavirenz in biological systems.
Enzyme Kinetics: Researchers use it to investigate the enzyme kinetics of the cytochrome P450 system, which is responsible for the metabolism of Efavirenz.
Drug Interaction Studies: It helps in identifying potential interactions between Efavirenz and other substances.
Biomedical Research: The compound is used in various biomedical research applications to understand the effects of Efavirenz on different biological pathways
作用機序
rac 8-Hydroxy Efavirenz-d4 exerts its effects by mimicking the behavior of Efavirenz in biological systems. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase). This inhibition prevents the replication of the human immunodeficiency virus (HIV). The deuterium-labeled compound allows researchers to track and study the metabolic pathways and interactions of Efavirenz in detail .
類似化合物との比較
8-Hydroxy Efavirenz: The non-deuterated version of rac 8-Hydroxy Efavirenz-d4.
Efavirenz: The parent compound used in the treatment of HIV infection.
Other Deuterated Efavirenz Derivatives: Various other deuterium-labeled derivatives of Efavirenz used for similar research purposes
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. The incorporation of deuterium atoms provides enhanced stability and enables detailed investigation of the pharmacokinetics and interactions of Efavirenz .
特性
分子式 |
C14H9ClF3NO3 |
---|---|
分子量 |
335.70 g/mol |
IUPAC名 |
6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2 |
InChIキー |
OOVOMPCQLMFEDT-LNLMKGTHSA-N |
異性体SMILES |
[2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)[2H] |
正規SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。